An In-depth Technical Guide to the Mechanism of Action of Ammonium Glycyrrhizate
An In-depth Technical Guide to the Mechanism of Action of Ammonium Glycyrrhizate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) glycyrrhizate, a salt of glycyrrhizic acid derived from the licorice root (Glycyrrhiza glabra), is a compound with a well-documented history of medicinal use. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning its diverse pharmacological activities, with a primary focus on its anti-inflammatory, antiviral, and immunomodulatory effects. This document details the key signaling pathways modulated by ammonium glycyrrhizate, presents quantitative data from pertinent studies in structured tables, and provides detailed experimental protocols for key assays. Visual diagrams of the signaling pathways are included to facilitate a deeper understanding of its mode of action.
Core Pharmacological Activities
Ammonium glycyrrhizate exhibits a range of biological activities, primarily attributed to its influence on cellular signaling cascades involved in inflammation and immune responses.
Anti-inflammatory Action
The anti-inflammatory properties of ammonium glycyrrhizate are central to its therapeutic potential. It exerts these effects through the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory mediators. A significant mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] By inhibiting these pathways, ammonium glycyrrhizate reduces the expression of downstream targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory process.[1][2] Furthermore, it has been shown to decrease the production of pro-inflammatory cytokines like TNF-α and various interleukins.[3]
Antiviral Effects
Ammonium glycyrrhizate has demonstrated broad-spectrum antiviral activity against a variety of DNA and RNA viruses.[4] Its antiviral mechanisms are multifaceted and include the inhibition of viral entry into host cells, interference with viral replication, and modulation of the host immune response to infection.[5][6] Studies have shown its efficacy against human coronaviruses, where it appears to bind to the spike protein's receptor-binding domain (RBD), thereby hindering viral entry.[5]
Immunomodulatory Properties
Beyond its direct anti-inflammatory and antiviral actions, ammonium glycyrrhizate also functions as an immunomodulator. It can influence the activity of various immune cells and regulate the production of cytokines, thereby orchestrating a balanced immune response.
Key Signaling Pathways
The pharmacological effects of ammonium glycyrrhizate are mediated by its interaction with several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Ammonium glycyrrhizate inhibits this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[1][3]
MAPK Signaling Pathway
The MAPK pathway, which includes cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of external stimuli, leading to inflammation, proliferation, and apoptosis. Ammonium glycyrrhizate has been shown to inhibit the phosphorylation of key proteins in the MAPK cascade, thereby downregulating the expression of inflammatory mediators.
Quantitative Data
The following tables summarize the quantitative data on the anti-inflammatory and antiviral effects of ammonium glycyrrhizate from various studies.
Table 1: Anti-inflammatory Effects of Ammonium Glycyrrhizate
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Zymosan-induced paw edema in mice | Paw volume (edema) | 150 mg/kg, i.p. | Significant reduction in paw edema 1-4 hours post-zymosan | [7] |
| Acetic acid-induced writhing in mice | Number of writhes | 50 mg/kg, i.p. | Reduction in the number of writhes | [2] |
| Acetic acid-induced writhing in mice | Number of writhes | 150 mg/kg, i.p. | Severe inhibition of the number of writhes | [2] |
| Formalin test in mice (late phase) | Licking/biting time | 150 mg/kg, i.p. | Significant decrease in nociceptive behavior | [1] |
| High glucose-treated SH-SY5Y cells | NF-κB and HMGB1 expression | 500 µg/mL and 1000 µg/mL | Significant reduction in expression | [3] |
| Streptozotocin-induced diabetic mice | Paw withdrawal latency | 50 mg/kg, i.p. | Significant increase in paw withdrawal latency | [3] |
Table 2: Antiviral Activity of Ammonium Glycyrrhizate
| Virus | Cell Line | Assay | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Reference |
| Human Coronavirus (HCoV-OC43) | H460 | qRT-PCR | 360 ± 21 | > 4000 | [5] |
| Human Coronavirus (HCoV-229E) | Huh7 | qRT-PCR | 277 ± 4 | > 4000 | [5] |
| SARS-CoV-2 (and variants) | Vero E6 | qRT-PCR | 115 - 391 | > 4000 | [5][8] |
| Herpes Simplex Virus-1 (HSV-1) | - | - | IC₅₀: 0.5 mM | - | [6] |
| Porcine Parvovirus (PPV) | Porcine Testicular (ST) cells | - | 250 µg/mL (direct inactivation) | - | [6] |
| Infectious Bronchitis Virus (IBV) | - | Plaque reduction | Direct antiviral activity | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the mechanism of action of ammonium glycyrrhizate.
Western Blot Analysis for NF-κB and MAPK Signaling
Objective: To determine the effect of ammonium glycyrrhizate on the activation of NF-κB (p65 nuclear translocation, IκBα degradation) and MAPK (phosphorylation of ERK, JNK, p38) pathways in response to an inflammatory stimulus.
Materials:
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Cell line (e.g., RAW 264.7 macrophages, HEK293T)
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Cell culture medium and supplements
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Ammonium glycyrrhizate (various concentrations)
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Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
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Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (5% BSA or non-fat milk in TBST)
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Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin or GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate (ECL)
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Imaging system
Procedure:
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Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of ammonium glycyrrhizate for 1-2 hours. Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).
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Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the total protein.
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Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
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SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
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Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin or GAPDH).
References
- 1. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ammonium Glycyrrhizinate Prevents Apoptosis and Mitochondrial Dysfunction Induced by High Glucose in SH-SY5Y Cell Line and Counteracts Neuropathic Pain in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ammonium glycyrrhizinate-loaded niosomes as a potential nanotherapeutic system for anti-inflammatory activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
